molecular formula C34H52N2O12S B036487 Anaspaz CAS No. 6835-16-1

Anaspaz

Cat. No. B036487
CAS RN: 6835-16-1
M. Wt: 712.8 g/mol
InChI Key: BXSVDJUWKSRQMD-OMLVBYQESA-N
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Description

Synthesis Analysis

Research on the synthesis of compounds related to Anaspaz focuses on creating structurally diverse compounds under mild conditions. An example is the stereoselective construction of dispiro-[oxazolidine-2-thione]bisoxindoles from 3-isothiocyanato oxindoles and isatins/isatinimines, showcasing an efficient approach to producing complex molecules with potential pharmaceutical applications (Han et al., 2012).

Molecular Structure Analysis

The analysis of molecular structures, especially in relation to biological activity, employs techniques like biological spectra analysis to link molecular structure with broad biological effects. This approach provides a quantitative relationship between chemical structures and biological activity without the need for direct knowledge of a molecule's drug targets (Fliri et al., 2005).

Chemical Reactions and Properties

Chemical reactions and properties of Anaspaz-related compounds involve enantioselective synthesis and catalysis , highlighting the role of triazoles in drug discovery. Triazoles serve as pharmacophores due to their reliability, specificity, and biocompatibility in click chemistry, a crucial aspect in the synthesis of many pharmaceutical drugs (Agalave et al., 2011).

Physical Properties Analysis

The physical properties of compounds, including those related to Anaspaz, are crucial for understanding their behavior in biological systems and the environment. Quantitative Structure-Property Relationship (QSPR) models, for example, help in predicting the physicochemical properties of compounds from their molecular structure, aiding in the design of new molecules with desirable properties. Such models are essential in environmental chemistry and drug design to predict solubility, volatility, and other critical properties (Bhhatarai & Gramatica, 2011).

Scientific Research Applications

Ethical Guidelines in Animal Pain Research

The International Association for the Study of Pain (IASP®) has established ethical guidelines for experimental pain studies in animals, emphasizing the importance of minimizing pain in such research. These guidelines are crucial for studies that intend to stimulate chronic pain in humans, ensuring ethical treatment of animals in pain research (Zimmermann, 1983).

Metabolomic Profiling in Clinical Trials

Anaprazole, a proton pump inhibitor, was studied for its metabolites in human plasma, revealing metabolic pathways and supporting pharmacokinetic evaluations in clinical trials. This research is vital for understanding drug metabolism and efficacy (Tang et al., 2020).

3D Cell Culture Analysis Software

AnaSP, an open-source software tool, was developed for analyzing morphological parameters of spheroids in 3D cell cultures. This tool is beneficial for drug and treatment validation in 3D models of tumors and metastases, enhancing research in human care applications (Piccinini, 2015).

Pharmacometabolomics in Precision Medicine

The emergence of pharmacometabolomics highlights the role of metabolomics in understanding individual responses to drugs, thereby advancing precision medicine. This field complements pharmacogenomics and supports drug discovery and development (Kaddurah-Daouk & Weinshilboum, 2015).

Virtual Trials in Schizophrenia

A virtual human patient trial using Quantitative Systems Pharmacology explored the synergistic effects of cholinomimetics and memantine in cognitive impairment in schizophrenia, highlighting the potential of computer modeling in psychiatric drug research (Geerts et al., 2015).

Safety And Hazards

Anaspaz may cause side effects such as dizziness, drowsiness, blurred vision, dry mouth, headache, trouble sleeping, constipation, flushing, dry skin, and decreased sweating . Serious side effects include mental/mood changes (such as confusion, unusual excitement), fast/irregular heartbeat, difficulty urinating, decreased sexual ability, loss of coordination, trouble speaking, vomiting . Very serious side effects include eye pain/swelling/redness, vision changes (such as seeing rainbows around lights at night), and serious allergic reactions .

properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16-;;;/m11.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSVDJUWKSRQMD-OMLVBYQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N2O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anaspaz

CAS RN

6835-16-1, 620-61-1
Record name Hyoscyamine sulfate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006835161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hyoscyamine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYOSCYAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2R8V82B84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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